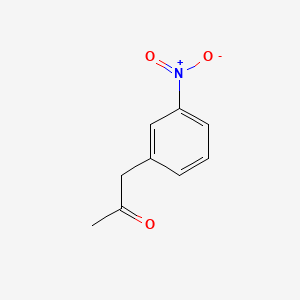
1-(3-Nitrophenyl)propan-2-one
Vue d'ensemble
Description
1-(3-Nitrophenyl)propan-2-one is a synthetic organic compound, also known as 2-nitropropene, that is used in a variety of scientific research applications. This compound is a powerful reagent, meaning it can be used to synthesize a variety of other compounds. It is a useful tool for chemists, as it is relatively easy to produce, and it can be used in many different ways.
Applications De Recherche Scientifique
Synthesis and Configuration Studies : The compound has been used in studies related to the synthesis and resolution of stereochemically complex molecules. For example, Drewes et al. (1992) utilized a related compound, 2-Amino-1-(4-nitrophenyl)propan-1,3-diol, for the resolution of racemic 3-hydroxy-2-methylene-3-phenylpropanoic acid. They employed techniques like X-ray crystallography for confirmation of absolute configuration (Drewes et al., 1992).
Corrosion Inhibition : 1-(4-Nitrophenylo-imino)-1-(phenylhydrazono)-propan-2-one, a derivative, was explored as a corrosion inhibitor for mild steel in acidic conditions by Hamani et al. (2017). This study used techniques like weight loss, electrochemical impedance spectroscopy, and SEM for analysis (Hamani et al., 2017).
Photophysical Studies : The compound's derivatives have been studied for their absorption and fluorescence characteristics in various solvents. Kumari et al. (2017) investigated the solvatochromic effects on absorption and fluorescence spectra of related molecules, highlighting their potential use in sensing applications (Kumari et al., 2017).
Crystal Structure Analysis : Research by Hidalgo et al. (2021) on nitro-substituted chalcones, including derivatives of 1-(3-Nitrophenyl)propan-2-one, focused on their crystal structures and molecular properties. This study provides insights into the molecular conformation and crystal packing influenced by nitro substituents (Hidalgo et al., 2021).
Antitumor Activity : Derivatives of this compound have been explored for their potential antitumor properties. Organotin(IV) carboxylates derived from related compounds were synthesized and characterized, with investigations into their antitumor activities (Liu et al., 2011).
Chemical Reactivity and Stability Analysis : Khalid et al. (2020) conducted a study on unsymmetrical bis-aryl-α, β-unsaturated ketone derivatives related to this compound. They examined the geometric parameters, natural bond orbitals, and frontier molecular orbitals properties, providing valuable data for understanding the compound's chemical reactivity and stability (Khalid et al., 2020).
Mécanisme D'action
Target of Action
A structurally similar compound, n-[(1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide, has been reported to target chloramphenicol 3-o phosphotransferase . This enzyme is found in Streptomyces venezuelae and plays a crucial role in antibiotic resistance .
Mode of Action
The nitro group can undergo reduction to form reactive nitroso and hydroxylamine intermediates, which can further react with cellular nucleophiles .
Biochemical Pathways
Nitrophenyl compounds are known to interfere with various cellular processes, including dna synthesis, protein function, and cellular respiration .
Pharmacokinetics
The structurally similar compound n-[(1r,2r)-1,3-dihydroxy-1-(4-nitrophenyl)-2-propanyl]acetamide has been reported to have high human intestinal absorption and blood-brain barrier permeability .
Result of Action
Nitrophenyl compounds are known to cause cellular stress and can lead to cell death due to their reactivity with cellular components .
Action Environment
The action of 1-(3-Nitrophenyl)propan-2-one can be influenced by various environmental factors. For instance, the pH of the environment can affect the ionization state of the nitro group, potentially influencing its reactivity. Additionally, the presence of reducing agents can influence the reduction of the nitro group, thereby affecting the compound’s reactivity and toxicity .
Propriétés
IUPAC Name |
1-(3-nitrophenyl)propan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO3/c1-7(11)5-8-3-2-4-9(6-8)10(12)13/h2-4,6H,5H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFVYHHUWTVZTM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)CC1=CC(=CC=C1)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

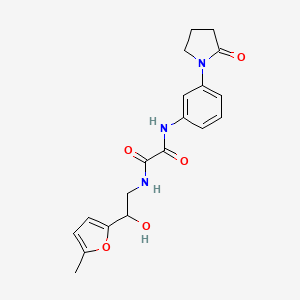
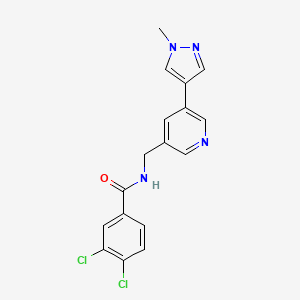
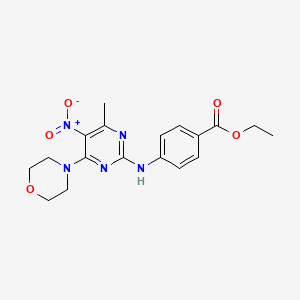
![N-(3-chloro-2-methylphenyl)-2-((3-(4-fluorophenyl)-8-methyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2477542.png)

![3-(3-chlorophenyl)-2-[(4-fluorophenyl)methylsulfanyl]-5H-pyrimido[5,4-b]indol-4-one](/img/structure/B2477545.png)

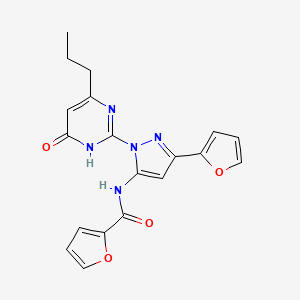
![N-(4-(3-(2,3-dihydro-1H-benzo[d]imidazo[1,2-a]imidazol-1-yl)-3-oxopropyl)thiazol-2-yl)-4-fluorobenzamide](/img/structure/B2477549.png)

![Sodium 1-isobutyl-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2477551.png)
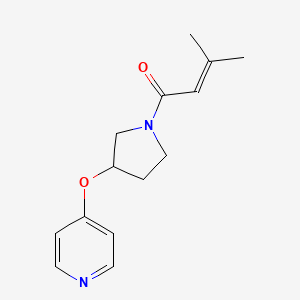
![11-(4-Butoxyphenyl)-5-{[(3,5-difluorophenyl)methyl]sulfanyl}-3,4,6,9,10-pentaazatricyclo[7.3.0.0^{2,6}]dodeca-1(12),2,4,7,10-pentaene](/img/structure/B2477554.png)
![3-[[4-(3-Chlorophenyl)-5-(pyridin-2-ylmethylsulfanyl)-1,2,4-triazol-3-yl]methyl]-1,3-benzothiazol-2-one](/img/structure/B2477556.png)